N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide
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Description
N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is a useful research compound. Its molecular formula is C17H12F3NO5S2 and its molecular weight is 431.4. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Research on compounds structurally related to N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide often focuses on their synthesis and characterization. These studies explore the compounds' potential for anti-inflammatory, analgesic, antioxidant, anticancer, and antiviral activities. For instance, derivatives of celecoxib, a compound with a similar sulfonamide group, have shown promising biological activities, indicating that structurally related compounds could have significant therapeutic applications (Ş. Küçükgüzel et al., 2013).
Catalysis and Chemical Reactions
Compounds with furan and thiophene units are crucial in catalysis and chemical reactions, including C-H bond activation and borylation processes catalyzed by iron complexes (T. Hatanaka et al., 2010). These processes are fundamental in synthesizing various aromatic compounds, indicating the potential use of this compound in similar catalytic applications.
Regioselective Nucleophilic Reactions
The compound's structural motifs, such as furan and thiophene, are known to undergo highly regioselective nucleophilic reactions. These reactions are essential for installing carbon functional groups on aromatic nuclei, demonstrating the compound's utility in complex organic synthesis and modification (S. Akai et al., 2004).
Molecular Structure and Crystallography
Studies on benzenesulfonamide derivatives, similar to this compound, often include detailed analysis of their molecular structures and intermolecular interactions. These analyses are vital for understanding the compounds' properties and potential applications in designing new materials and drugs (J. Bats et al., 2001).
Carbonic Anhydrase Inhibition
Sulfonamide-based compounds, including those with furan and thiophene scaffolds, have been extensively studied for their inhibition of carbonic anhydrase, an enzyme involved in various physiological processes. The inhibition activity is crucial for developing therapeutic agents for conditions like glaucoma, epilepsy, and cancer (A. Casini et al., 2002).
Properties
IUPAC Name |
N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]-4-(trifluoromethoxy)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3NO5S2/c18-17(19,20)26-11-3-6-13(7-4-11)28(23,24)21-10-12-5-8-15(27-12)16(22)14-2-1-9-25-14/h1-9,21H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDLMFNIOIGGJKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)C2=CC=C(S2)CNS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.